

## Tadalafil-d3 CAS number and molecular weight

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## In-depth Technical Guide: Tadalafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tadalafil-d3**, a deuterated analog of Tadalafil. The document details its chemical properties, its primary application as an internal standard in analytical methods, and the mechanism of action of its parent compound, Tadalafil.

#### **Core Compound Data: Tadalafil-d3**

**Tadalafil-d3** is a stable isotope-labeled version of Tadalafil, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Tadalafil in biological matrices. [1]



Property	Value	Reference
CAS Number	960226-55-5	[1][2][3][4][5][6]
Molecular Formula	C22H16D3N3O4	[1][2][3][5][6]
Molecular Weight	392.42 g/mol	[1][2][5][6]
Synonyms	(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, Tildenafil-d3, Cialis-d3	[1]
Appearance	White to Off-white Solid	[2]
Solubility	Soluble in Chloroform, DMSO, Methanol	[2][3]

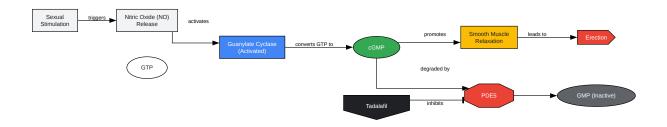
# Mechanism of Action: The Nitric Oxide/cGMP Signaling Pathway

Tadalafil, the parent compound of **Tadalafil-d3**, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3][4] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][3][7] The mechanism of action is central to its therapeutic effects in erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[3][8]

During sexual stimulation, nitric oxide (NO) is released from nerve terminals and endothelial cells in the corpus cavernosum of the penis.[4] NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP from guanosine triphosphate (GTP).[1] Elevated levels of cGMP lead to the relaxation of smooth muscle in the penile arteries and the corpus cavernosum, resulting in increased blood flow and an erection.[1][4]

Tadalafil's inhibition of PDE5 prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[1][3] It is important to note that sexual stimulation is a prerequisite for Tadalafil to be effective, as it does not directly induce an erection but rather augments the natural erectile response to sexual stimuli.[4]





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Tadalafil's inhibition of PDE5 enhances the cGMP signaling pathway, leading to vasodilation.

#### **Experimental Protocols**

**Tadalafil-d3** is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of Tadalafil quantification. Below are detailed experimental protocols for the determination of Tadalafil in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

# Protocol 1: UPLC-MS/MS Quantification of Tadalafil in Human Plasma

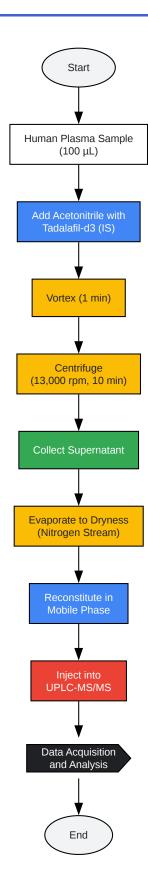
This protocol is adapted from a validated method for the pharmacokinetic analysis of Tadalafil. [5][6][9]

- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of human plasma in a microcentrifuge tube, add 200 μL of acetonitrile containing
   Tadalafil-d3 as the internal standard.
- Vortex the mixture for 1 minute to precipitate plasma proteins.
- Centrifuge the samples at 13,000 rpm for 10 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
- Reconstitute the residue in 100 µL of the mobile phase.
- 2. Chromatographic Conditions
- System: Waters Acquity UPLC I-Class system[6]
- Column: Shiseido C18 (100 × 2.1 mm, 2.7 μm)[5][6]
- Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v)
   containing 0.1% formic acid.[5][6]
- Flow Rate: 0.7 mL/min[5][6]
- Injection Volume: 5 μL
- Column Temperature: 40 °C
- Total Run Time: 1 minute per sample[5]
- 3. Mass Spectrometric Conditions
- System: API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]
- Ionization Mode: Positive Ion Electrospray (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - $\circ$  Tadalafil: m/z 390.4  $\rightarrow$  268.3[5][6][9]
  - Tadalafil-d3 (Internal Standard): m/z 393.4 → 271.3 (projected)
- Dwell Time: 50 ms for each transition[5]





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A typical experimental workflow for the quantification of Tadalafil using Tadalafil-d3.



#### **Protocol 2: In Vivo Pharmacokinetic Study in Rats**

This protocol outlines a general procedure for conducting a pharmacokinetic study of Tadalafil in a rat model.[10][11]

- 1. Animal Handling and Dosing
- Use male Sprague-Dawley rats (250 ± 20 g).[11]
- House the animals in accordance with institutional guidelines for the care and use of laboratory animals.
- Administer a single oral dose of Tadalafil (e.g., 10 mg/kg) via oral gavage.
- 2. Blood Sample Collection
- Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
- Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
- Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
- Store the plasma samples at -80 °C until analysis.
- 3. Sample Analysis
- Analyze the plasma samples for Tadalafil concentration using a validated LC-MS/MS method as described in Protocol 1, with appropriate modifications for the rat plasma matrix.
- 4. Pharmacokinetic Analysis
- Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
  - Maximum plasma concentration (Cmax)
  - Time to reach maximum plasma concentration (Tmax)



- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t1/2)

#### Conclusion

**Tadalafil-d3** is an indispensable tool for researchers and drug development professionals working with Tadalafil. Its use as an internal standard in analytical methods ensures the reliability and accuracy of pharmacokinetic and bioequivalence studies. A thorough understanding of Tadalafil's mechanism of action, centered on the NO/cGMP signaling pathway, is crucial for its continued therapeutic application and the development of novel treatments. The provided experimental protocols offer a solid foundation for the quantification of Tadalafil in biological matrices.

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